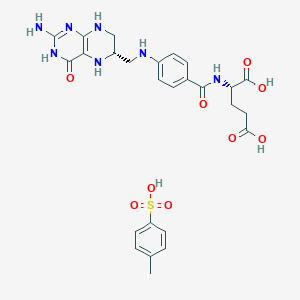
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes. This compound is often used in biochemical research due to its stability and solubility properties, which are enhanced by the presence of the p-toluenesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt typically involves the reduction of folic acid to tetrahydrofolic acid, followed by the introduction of the p-toluenesulfonate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The p-toluenesulfonate group is then introduced through a reaction with p-toluenesulfonic acid in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound involves large-scale reduction of folic acid using efficient and cost-effective reducing agents. The subsequent sulfonation step is optimized to ensure high yield and purity of the final product. The process is typically carried out in a controlled environment to maintain the stability of the tetrahydrofolic acid.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to dihydrofolic acid or folic acid under specific conditions.
Reduction: Further reduction can lead to the formation of more reduced folate derivatives.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Dihydrofolic acid, folic acid.
Reduction: More reduced folate derivatives.
Substitution: Various substituted folate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is widely used in scientific research due to its stability and solubility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential therapeutic effects in treating folate deficiency and related disorders.
Industry: Used in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in metabolic processes, which is crucial for DNA synthesis and repair. The p-toluenesulfonate group enhances the solubility and stability of the compound, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Folic Acid: The oxidized form of tetrahydrofolic acid, less stable and less soluble.
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
Methyltetrahydrofolic Acid: A methylated derivative of tetrahydrofolic acid with different biological activity.
Uniqueness
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is unique due to its enhanced stability and solubility, which are imparted by the p-toluenesulfonate group. This makes it more suitable for various research and industrial applications compared to its similar compounds.
Propiedades
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6.C7H8O3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDIVNSAGENPY-FXMYHANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













